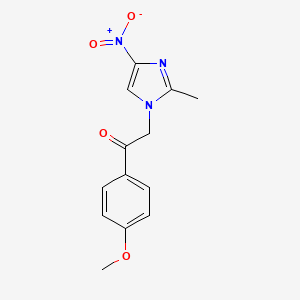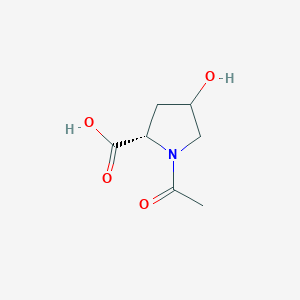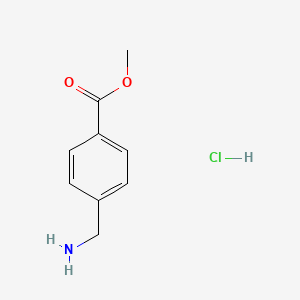![molecular formula C8H4F2O3 B1301622 2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde CAS No. 656-42-8](/img/structure/B1301622.png)
2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde
Overview
Description
2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C8H4F2O3 and a molecular weight of 186.12 g/mol . This compound is characterized by the presence of a dioxole ring fused with a benzene ring, and it contains two fluorine atoms and an aldehyde group. It is used as a primary and secondary intermediate in various chemical processes .
Mechanism of Action
Target of Action
This compound is used as a primary and secondary intermediate in chemical reactions , suggesting that it may interact with a variety of molecular targets depending on the specific context of its use.
Pharmacokinetics
It is known to be sparingly soluble in water , which could impact its bioavailability and distribution in biological systems.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde . For instance, its solubility in water suggests that it may be more stable and effective in non-aqueous environments . Additionally, storage conditions can impact its stability, with recommendations for storage in a tightly closed container and in a dry place .
Biochemical Analysis
Biochemical Properties
2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of covalent bonds through its aldehyde functional group. This compound is known to interact with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids . Additionally, it can form Schiff bases with amino groups in proteins, leading to potential modifications in protein structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways by modifying key signaling proteins through covalent interactions. This compound can alter gene expression by interacting with transcription factors and other DNA-binding proteins, potentially leading to changes in cellular metabolism . Furthermore, it affects cellular metabolism by inhibiting or activating metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of lysine residues in proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification . Additionally, the compound can induce changes in gene expression by binding to transcription factors and altering their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions but can degrade upon prolonged exposure to air and light . Over time, its interactions with cellular components may lead to long-term changes in cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have shown that the compound’s effects can persist for several days, depending on the concentration and exposure duration.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain concentration is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as aldehyde dehydrogenases, which convert it to the corresponding carboxylic acid . This compound can also affect metabolic flux by interacting with key metabolic enzymes, leading to changes in the levels of various metabolites. The presence of fluorine atoms in its structure can influence its metabolic stability and reactivity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its lipophilicity and ability to form hydrogen bonds with cellular components.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components . It can be found in various organelles, including the nucleus, mitochondria, and endoplasmic reticulum. The compound’s activity and function can be influenced by its localization, with specific targeting signals or post-translational modifications directing it to particular compartments.
Preparation Methods
The synthesis of 2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde involves several steps. One common method includes the reaction of 2,2-difluoro-1,3-benzodioxole with a formylating agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions include 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid and 2,2-difluorobenzo[d][1,3]dioxole-5-methanol .
Scientific Research Applications
2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde can be compared with other similar compounds, such as:
2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, making it more acidic and suitable for different chemical reactions.
2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde: This isomer has the aldehyde group at a different position on the benzodioxole ring, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the stability conferred by the fluorine atoms with the reactivity of the aldehyde group, making it a versatile intermediate in various chemical processes .
Properties
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O3/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGERGLKEDUUSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371737 | |
| Record name | 2,2-Difluoro-2H-1,3-benzodioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656-42-8 | |
| Record name | 2,2-Difluoro-2H-1,3-benzodioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoro-5-formylbenzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)









![Ethyl 2-[(2-chlorobenzoyl)amino]acetate](/img/structure/B1301574.png)



